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Compound of Interest

Compound Name: P505-15

Cat. No.: B560114

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and development of PRT062607, a potent
and selective spleen tyrosine kinase (Syk) inhibitor. PRT062607, also known as P505-15,
emerged as a promising therapeutic candidate for autoimmune disorders and B-cell
malignancies due to its crucial role in mediating signaling pathways in various immune cells.
This document provides a comprehensive overview of its mechanism of action, preclinical and
clinical development, supported by quantitative data, detailed experimental protocols, and
visualizations of key biological and experimental processes.

Introduction to Spleen Tyrosine Kinase (Syk)

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the
signal transduction of various immune cell receptors, including the B-cell receptor (BCR) and
the high-affinity IgE receptor (FceRl).[1] Upon receptor engagement, Syk is recruited to
immunoreceptor tyrosine-based activation motifs (ITAMs) and initiates a signaling cascade that
leads to cellular activation, proliferation, and the release of inflammatory mediators.[2][3] Given
its central role in these processes, Syk has been identified as a key therapeutic target for a
range of autoimmune and inflammatory diseases, as well as hematological cancers.[2]

Discovery and Preclinical Development of
PRT062607
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PRT062607 was developed as a highly potent and selective small molecule inhibitor of Syk.[4]
Its discovery was the result of a focused drug discovery program aimed at identifying
compounds with optimal pharmacokinetic and pharmacodynamic properties for the treatment of
chronic inflammatory conditions.

Mechanism of Action

PRT062607 is a highly specific and potent inhibitor of Syk, with an IC50 of 1-2 nM in cell-free
assays.[5][6] It exhibits greater than 80-fold selectivity for Syk over other kinases such as Fgr,
Lyn, FAK, Pyk2, and Zap70.[5][6] By binding to the ATP-binding site of the Syk kinase domain,
PRT062607 prevents the phosphorylation of downstream substrates, thereby blocking the
signaling cascades that lead to immune cell activation.[1]

In Vitro and In Vivo Preclinical Studies

Preclinical evaluation of PRT062607 demonstrated its potent inhibitory activity in various
cellular and animal models.

Data Summary: Preclinical Activity of PRT062607
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Endpoint
Assay Type Model System IC50 / Effect Reference
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In Vitro
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(NHL) and
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Apoptosis Assay  Chronic o ) ] [4]
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In Vivo
] Anti- Dose-dependent
Rheumatoid ) -
B Rodent models inflammatory anti-inflammatory  [5]
Arthritis o o
activity activity
NHL tumor o Significant
B-cell Inhibition of o
) xenograft model inhibition of [4171
Malignancy o tumor growth
in mice tumor growth
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Clinical Development of PRT062607
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PRT062607 advanced into clinical development to assess its safety, tolerability,
pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

Phase 1 Clinical Trials in Healthy Volunteers

Phase 1 studies involved single ascending dose (SAD) and multiple ascending dose (MAD)
administrations of PRT062607 in healthy volunteers. These studies demonstrated a favorable
safety and PK/PD profile, with complete inhibition of Syk activity at tolerated doses.[8][9]

Pharmacokinetic Parameters of PRT062607 in Healthy Volunteers (Single Ascending Dose -
SAD)

Dose (mg) Cmax (ng/mL)  Tmax (hr) AUC (0-inf) t1/2 (hr)
(ng*hr/mL)
3 15.7 2.0 154 11.8
10 58.6 2.0 631 14.8
30 211 3.0 2840 18.2
60 450 4.0 7480 225
100 857 4.0 18400 28.7
200 1540 4.0 41800 35.4
300 1980 4.0 60200 38.6
400 2340 4.0 75300 40.1

Data adapted from a clinical study in healthy volunteers.[8]

Pharmacokinetic Parameters of PRT062607 in Healthy Volunteers (Multiple Ascending Dose -
MAD, Day 10)
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AUC (0-24)
Dose (mg) Cmax (ng/mL) Tmax (hr)

(ng*hr/mL)
20 289 4.0 4980
40 645 4.0 11500
60 1050 4.0 19200
80 1480 4.0 27800

Data adapted from a clinical study in healthy volunteers.[8]

Analysis of the pharmacokinetic/pharmacodynamic relationship from these studies indicated an
IC50 of 324 nM for the inhibition of B-cell antigen receptor-mediated B-cell activation and 205
nM for the inhibition of FceRI-mediated basophil degranulation.[8][9]

Phase 2 Clinical Trial and Discontinuation for
Rheumatoid Arthritis

A Phase 2 clinical trial (NCT01652937) was initiated to evaluate the efficacy and safety of
PRT062607 in patients with active rheumatoid arthritis.[5] However, the development of
PRT062607 for this indication was later discontinued as the compound did not meet the
stringent target product profile to be competitive.

Experimental Protocols
Intracellular Phospho-flow Cytometry

This protocol was utilized to assess the phosphorylation status of downstream signaling
proteins following B-cell receptor stimulation in the presence of PRT062607.

Materials:
o RPMI media with 10% fetal calf serum
e Goat F(ab)'2 anti-human IgM

 PRT062607
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16% Paraformaldehyde solution

Ice-cold Phosphate Buffered Saline (PBS)

50% Methanol solution (in PBS, prechilled to -20°C)

PBS with 1% BSA

Phospho-specific antibodies

Flow cytometer (e.g., BD Biosciences FACS Calibur)

FlowJo software

Procedure:

Suspend Ramos cells (0.5 x 1076) in 200 pL of fresh RPMI media with 10% fetal calf serum.

Pre-treat the cells with the desired concentrations of PRT062607 or vehicle control for 30
minutes at 37°C.

Stimulate the cells with 1 pg/mL goat F(ab)'2 anti-lgM for 10 minutes.

Stop the signaling by adding 60 L of a 16% paraformaldehyde solution and incubate for 10
minutes at room temperature.

Wash the fixed cells twice with ice-cold PBS by centrifugation.

Permeabilize the cells by suspending them in a 50% methanol solution in PBS and store at
4°C overnight.

Wash the permeabilized cells twice with PBS containing 1% BSA.

Incubate the cells with the desired phospho-specific antibodies in PBS with 1% BSA
according to the manufacturer's instructions.

Wash the cells once more with PBS containing 1% BSA.

Analyze the samples on a flow cytometer, collecting at least 2,000 events.
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e Analyze the data using FlowJo software.[8]

Apoptosis Assay

This assay was used to measure the induction of apoptosis in cell lines treated with
PRT062607.

Materials:

Growth media

PRT062607

PE-conjugated monoclonal active caspase-3 antibody apoptosis kit (e.g., BD Biosciences)

Flow cytometer

Procedure:

Suspend cells in growth media at a concentration of 0.5 x 10”6 cells/mL.

Treat the cells with the indicated concentrations of PRT062607 or a vehicle control.

Incubate the cells for 72 hours.

Stain the cells for active caspase-3 using a PE-conjugated monoclonal antibody kit
according to the manufacturer's protocol.

Analyze the samples by flow cytometry to determine the percentage of apoptotic cells.[8][10]

Kinase Selectivity Assay

The kinase selectivity of PRT062607 was determined using a panel of purified kinase assays.
General Procedure:

» The inhibitory activity of PRT062607 was tested against a broad panel of purified kinases
(e.g., Millipore KinaseProfiler panel).[5]
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e The assays are typically performed in a microplate format.

e PRT062607 is serially diluted and incubated with the individual kinases and their specific
substrates in the presence of ATP.

e The extent of substrate phosphorylation is measured, often using methods like fluorescence
resonance energy transfer (FRET) or radiometric assays.[5]

e The IC50 values are calculated for each kinase to determine the selectivity profile of the
compound.

Visualizations
Signaling Pathways

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.selleckchem.com/products/prt062607-p505-15-hcl.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Antigen IgE

Binds Binds

B-Cell Receptor

(BCR) FceRlI

Activates
Src Family Kinases

(Lyn, Fyn, BIK)

ITAM
Phosphorylation

Downstream Signaling
(MAPK, NF-kB, etc.)

Cellular Response
(Activation, Proliferation,
Cytokine Release)

Click to download full resolution via product page

Caption: Simplified Syk signaling pathway in B-cells and mast cells.
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Caption: Workflow for assessing PRT062607 activity by phospho-flow cytometry.

Conclusion

PRT062607 is a potent and selective Syk inhibitor that demonstrated promising preclinical
activity and a favorable safety profile in early clinical trials. While its development for
rheumatoid arthritis was discontinued, the extensive research and data gathered provide
valuable insights into the therapeutic potential of Syk inhibition and the drug development
process for this target class. The information presented in this technical guide serves as a
comprehensive resource for researchers and drug development professionals working in the
fields of immunology, oncology, and kinase inhibitor discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in
vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia -
PubMed [pubmed.ncbi.nim.nih.gov]

e 2. Antigen receptor structure and signaling pathways - Immunobiology - NCBI Bookshelf
[ncbi.nim.nih.gov]

o 3. FceR1 Signal pathway - Creative Biolabs [creativebiolabs.net]

e 4. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
e 5. selleckchem.com [selleckchem.com]

e 6. medchemexpress.com [medchemexpress.com]

e 7. cusabio.com [cusabio.com]

o 8. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function
In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic
Leukemia - PMC [pmc.ncbi.nim.nih.gov]

e 9. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated
Exposures Following Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b560114?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/23220742/
https://pubmed.ncbi.nlm.nih.gov/23220742/
https://pubmed.ncbi.nlm.nih.gov/23220742/
https://www.ncbi.nlm.nih.gov/books/NBK27130/
https://www.ncbi.nlm.nih.gov/books/NBK27130/
https://www.creativebiolabs.net/fcer1-signal-pathway.htm
https://www.cellsignal.com/pathways/b-cell-receptor-signaling
https://www.selleckchem.com/products/prt062607-p505-15-hcl.html
https://www.medchemexpress.com/PRT062607.html
https://www.cusabio.com/pathway/Fc-epsilon-RI-signaling-pathway.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3558816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3558816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3558816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5248591/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5248591/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 10. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [PRT062607 Syk Inhibitor: A Technical Guide to
Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560114#prt062607-syk-inhibitor-discovery-and-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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